![molecular formula C21H20N2OS B2576804 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline CAS No. 866136-65-4](/img/structure/B2576804.png)
2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline” is a chemical compound with the molecular formula C21H20N2OS .
Molecular Structure Analysis
The molecular structure of “2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline” can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline” can be found in various chemical databases .Scientific Research Applications
Synthesis Techniques and Derivatives
Quinoline derivatives are synthesized through various chemical reactions, indicating their significance in chemical research for developing novel compounds with potential applications in pharmaceuticals and material science. For instance, novel synthesis methods have been developed for creating quinoline derivatives with specific substitutions, showcasing the versatility of quinoline frameworks in medicinal chemistry and material science. Techniques such as the Buchwald–Hartwig amination have been employed to achieve high yields of these derivatives, underscoring the chemical interest in manipulating quinoline structures for various applications (Bonacorso et al., 2018).
Biological Activities and Applications
Quinoline derivatives exhibit a range of biological activities, making them of interest for therapeutic applications. Research has demonstrated their binding properties to biological molecules, suggesting potential use in developing pharmaceuticals targeting specific biological pathways. For example, certain quinoline derivatives have shown significant interactions with DNA, hinting at their utility in designing drugs with specific molecular targeting capabilities (Görlitzer et al., 2006).
Material Science and Luminescence
In material science, quinoline derivatives are recognized for their luminescent properties, making them valuable for applications in bioimaging and sensors. The study of their photophysical properties has contributed to the development of materials that can be used in optoelectronic devices and fluorescent markers (Anton & Moomaw, 1977).
properties
IUPAC Name |
4-(2-methyl-6H-thiochromeno[3,4-c]quinolin-7-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-14-6-7-19-16(12-14)20-15-4-2-3-5-18(15)22-21(17(20)13-25-19)23-8-10-24-11-9-23/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQKXNKDEQVGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=C2C4=CC=CC=C4N=C3N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2576721.png)
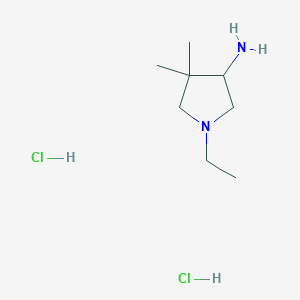
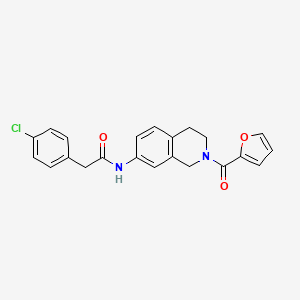
![2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2576726.png)

![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine](/img/structure/B2576728.png)
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid](/img/structure/B2576729.png)
![6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2576730.png)
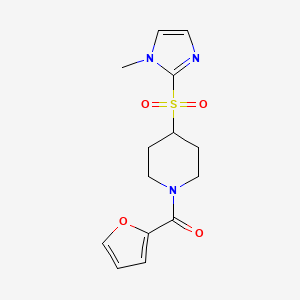
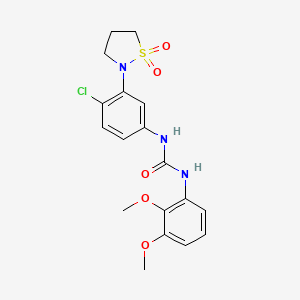

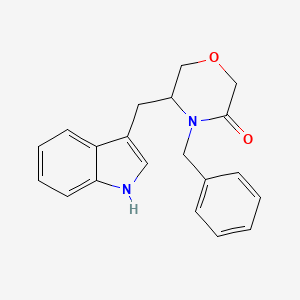
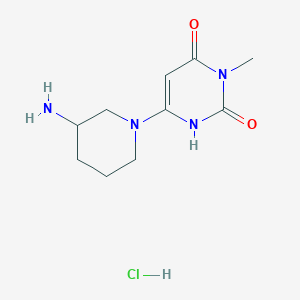
![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)